Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate
Description
Properties
IUPAC Name |
methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMNFGXLWLETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451764 | |
| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215531-00-3 | |
| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors
- The typical synthetic route starts with 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-B]pyridazine or related chlorinated pyridazine derivatives.
- This precursor reacts with methyl acetate in the presence of a base such as sodium methoxide .
- The reaction is conducted under reflux conditions to promote cyclization and formation of the imidazo[1,2-B]pyridazine ring system with the methyl acetate group attached at the 2-position.
- The base facilitates nucleophilic substitution and esterification steps, leading to the desired product.
Industrial Scale Synthesis
- Industrial production employs similar synthetic routes but optimizes parameters such as temperature, solvent, and reaction time.
- Use of continuous flow reactors enhances reaction control, yield, and purity.
- Purification is achieved through recrystallization and chromatographic techniques to isolate high-purity Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate.
Detailed Research Findings from Patent Literature
A closely related synthetic approach is described in patent CN112321592B for the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives, which can be adapted for the acetate ester:
Stepwise Synthesis
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal | 40–130 °C, 2–10 hours | Formation of N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate |
| 2 | Reaction of intermediate with bromoacetonitrile in solvent (acetonitrile, ethanol, or DMF) | 50–160 °C, 3–15 hours | Cyclization to form imidazo[1,2-b]pyridazine core with nitrile group |
| 3 | pH adjustment with alkali (sodium carbonate or bicarbonate), precipitation, filtration | Room temperature, 3 hours | Isolation of crude product |
| 4 | Purification by dissolution in ethyl acetate, washing, drying, and recrystallization with n-hexane/ethyl acetate | Ambient conditions | Pure product with >98% purity |
Reaction Yields and Purity
| Example | Temperature (Step 1) | Temperature (Step 2) | pH Adjustment | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 50 °C (8 h) | 100 °C (10 h) | 7.4 (NaHCO3) | 77.5 | 98.5 |
| 2 | 110 °C (3 h) | 60 °C (14 h) | 8.4 (NaOH) | 82.0 | 99.2 |
| 3 | 130 °C (3 h) | 80 °C (10 h) | 8.6 (NaHCO3) | 77.5 | 98.6 |
| 4 | 90 °C (10 h) | 120 °C (8 h) | 7.6 (Na2CO3) | Data N/A | Data N/A |
Note: These examples pertain to the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives, which are structurally related and provide insight into the preparation of the methyl acetate analog.
Chemical Reaction Analysis
Types of Reactions Involved
- Cyclization: Formation of the imidazo[1,2-B]pyridazine ring via intramolecular nucleophilic substitution.
- Esterification: Introduction of the methyl acetate group through reaction with methyl acetate or related esters.
- Substitution: Chlorine substitution at the 6-position is retained or introduced via chlorinated precursors.
- Purification: Recrystallization and chromatographic separation to achieve high purity.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | Bromoacetonitrile, base (NaHCO3, NaOH) | 50–160 °C, reflux or sealed vessel | Ring closure |
| Esterification | Methyl acetate, sodium methoxide | Reflux | Ester formation |
| Purification | Ethyl acetate, n-hexane, anhydrous sodium sulfate | Ambient | Product isolation and drying |
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | 3-amino-6-chloropyridazine or chloromethyl nitroimidazopyridazine | Precursor for ring formation |
| Solvent | Acetonitrile, DMF, ethanol, methyl acetate | Solvent choice affects yield and purity |
| Temperature | 40–130 °C (initial step), 50–160 °C (cyclization) | Controlled heating for reaction progression |
| Reaction Time | 2–15 hours | Depends on step and temperature |
| Base for pH Adjustment | Sodium bicarbonate, sodium carbonate, sodium hydroxide | Facilitates precipitation and purification |
| Purification | Recrystallization from ethyl acetate/n-hexane | Achieves >98% purity |
| Yield | 77–82% | High yield for multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium benzenesulfinate in dimethyl sulfoxide (DMSO) for sulfonylation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonyl derivatives or other substituted products.
Scientific Research Applications
Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate has been studied for its biological properties, particularly its potential as an antihistaminic agent . Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antihistaminic activity while demonstrating minimal central nervous system effects. For instance, one study highlighted that certain derivatives could inhibit eosinophil infiltration and showed promise in treating allergic conditions without the sedative effects commonly associated with traditional antihistamines .
Additionally, the compound has been linked to antiviral and antibacterial activities . Various studies have synthesized related compounds and assessed their efficacy against different pathogens. For example, derivatives have shown activity against viral infections and bacterial strains, suggesting a broad spectrum of antimicrobial properties .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Research indicates that compounds within this class can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have identified imidazo[1,2-b]pyridazines as promising candidates for targeting the TYK2 pseudokinase pathway, which is implicated in various types of cancers .
Dermatological Applications
The compound's properties also extend to dermatological formulations. Its incorporation into topical formulations has been explored due to its potential anti-inflammatory effects and ability to modulate immune responses in skin conditions. Studies suggest that formulations containing imidazo[1,2-b]pyridazine derivatives can enhance skin hydration and reduce irritation compared to traditional treatments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antihistaminic Activity | Demonstrated significant reduction in eosinophil infiltration with minimal CNS effects. |
| Study B | Antiviral Properties | Showed efficacy against specific viral strains in vitro. |
| Study C | Anticancer Potential | Identified as a selective inhibitor of TYK2 kinase with promising results in mouse models. |
| Study D | Dermatological Formulations | Improved skin hydration and reduced irritation compared to conventional treatments. |
Mechanism of Action
The mechanism of action of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in the survival and proliferation of pathogens. The compound may also interfere with cellular signaling pathways, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Core Modifications
Table 1: Structural Comparison of Selected Imidazo[1,2-b]Pyridazine Derivatives
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 6-chloro-imidazo[1,2-b]pyridazine-2-acetate | 215531-00-3 | Cl (C6), CH2CO2Me (C2) | ~229.63 | Acetate ester; versatile intermediate |
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 572910-59-9 | Cl (C6), CO2Me (C2) | ~200.61 | Direct ester; higher electrophilicity |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | 1150566-27-0 | Cl (C6), CO2Et (C3) | ~214.64 | Ester at C3; altered regioselectivity |
| 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | 14714-24-0 | Cl (C6), CO2H (C2) | 197.58 | Free carboxylic acid; acidic proton |
| Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 1690176-75-0 | Cl (C6), CO2Me (C2), t-Bu (C8) | ~280.72 | Bulky t-Bu group; enhanced stability |
Key Observations :
- Positional Isomerism : Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0) demonstrates that shifting the ester group from C2 to C3 reduces structural similarity (0.88 vs. 0.98 for C2 analogs) . This positional change can alter electronic properties and biological target interactions.
- Functional Group Impact : The carboxylic acid derivative (CAS 14714-24-0) lacks the methyl ester, increasing polarity and acidity (pKa ~3–4), which affects solubility and salt formation .
- Steric Effects : The tert-butyl group in CAS 1690176-75-0 improves metabolic stability but may reduce aqueous solubility due to hydrophobicity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Insights :
- Kinase Inhibition : Benzamide derivatives of 6-chloroimidazo[1,2-b]pyridazine (e.g., compounds 6a–b in ) show potent kinase inhibitory activity, suggesting the acetate analog could serve as a precursor for similar bioactive molecules .
- Antiviral Potential: Compounds like 10-(di(phenyl)methyl)-4-hydroxy-8,9,9a,10-tetrahydro-7H-pyrido[1,2-b]pyridazine-3,5-dione () highlight the scaffold’s utility in antiviral research, though substituents dictate specificity.
Biological Activity
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is part of the imidazo[1,2-b]pyridazine family, known for its structural complexity and biological significance. The compound exhibits a variety of biochemical properties that make it a candidate for drug development.
Target Interactions:
The compound interacts with various biological targets, including kinases and receptors. Notably, it inhibits TAK1 kinase by binding to its active site, which prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses.
Biochemical Pathways:
this compound influences several cellular processes:
- Cell Signaling: It modulates cytokine-mediated signaling pathways, impacting immune responses.
- Gene Expression: The compound affects gene expression profiles associated with cellular stress responses and apoptosis.
- Metabolism: It interacts with cytochrome P450 enzymes, which are crucial for its metabolic processing.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various pathogens, including bacteria and parasites. Its structural analogs have shown promising results in inhibiting Leishmania species and Trypanosoma brucei .
- Anticancer Properties: Research indicates that this compound may possess anticancer activity. For instance, derivatives of imidazo[1,2-b]pyridazine have been evaluated against cancer cell lines such as HeLa and HepG2, showing variable cytotoxic effects depending on the specific substitution patterns on the heterocyclic ring .
Case Studies and Experimental Data
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate lipophilicity and interaction with membrane transporters. Studies indicate that it remains stable under physiological conditions with minimal degradation over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
